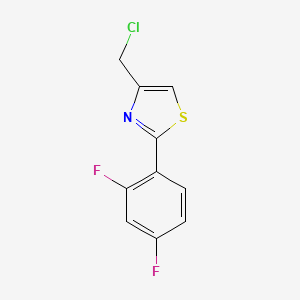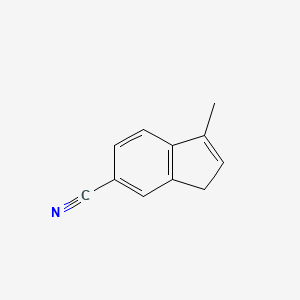
3-Methyl-1H-indene-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-indene-6-carbonitrile: is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The addition of a methyl group at the 3-position and a nitrile group at the 6-position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indene-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylindene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-1H-indene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-1H-indene-6-carboxylic acid.
Reduction: Formation of 3-methyl-1H-indene-6-amine.
Substitution: Formation of various substituted indene derivatives.
科学的研究の応用
Chemistry: 3-Methyl-1H-indene-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
類似化合物との比較
Similar Compounds:
1H-Indene-3-carbonitrile: Lacks the methyl group at the 3-position.
3-Methyl-1H-indene: Lacks the nitrile group at the 6-position.
1H-Indene-6-carbonitrile: Lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-1H-indene-6-carbonitrile’s combination of a methyl group at the 3-position and a nitrile group at the 6-position makes it unique. This structural arrangement provides distinct chemical reactivity and potential biological activities compared to its similar compounds.
特性
| 119999-26-7 | |
分子式 |
C11H9N |
分子量 |
155.20 g/mol |
IUPAC名 |
1-methyl-3H-indene-5-carbonitrile |
InChI |
InChI=1S/C11H9N/c1-8-2-4-10-6-9(7-12)3-5-11(8)10/h2-3,5-6H,4H2,1H3 |
InChIキー |
LWHPTTGLGWDWHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2=C1C=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


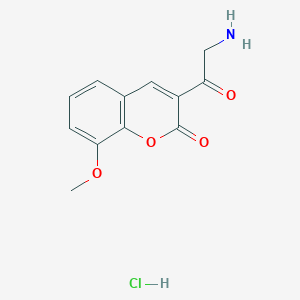
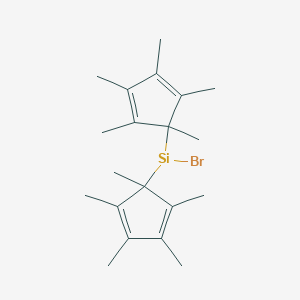

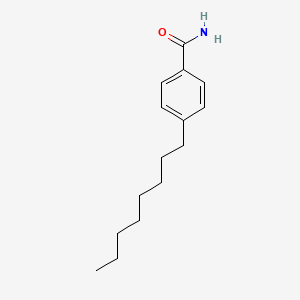
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
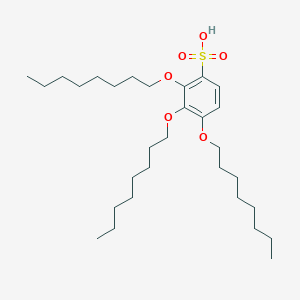
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
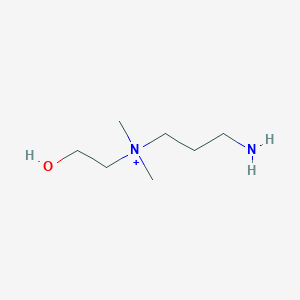
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

